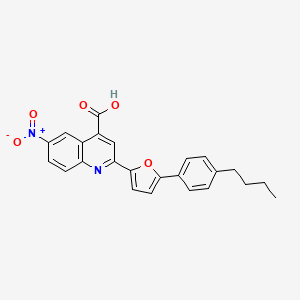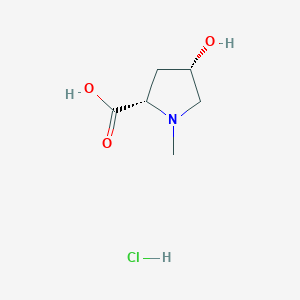
methyl 4-hydroxypyrrolidine-2-carboxylate;Methyl cis-4-Hydroxy-L-proline Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-hydroxypyrrolidine-2-carboxylate, also known as Methyl cis-4-Hydroxy-L-proline Hydrochloride, is a derivative of L-proline. This compound is widely used in organic synthesis and has significant applications in various fields, including chemistry, biology, and medicine. Its unique structure and properties make it a valuable intermediate in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxypyrrolidine-2-carboxylate can be synthesized through several methods. One common method involves the reaction of trans-4-hydroxy-L-proline with methanol in the presence of thionyl chloride. The reaction is carried out under nitrogen protection at 0°C, followed by stirring at 60°C for 4 hours .
Industrial Production Methods
In industrial settings, the production of Methyl 4-hydroxypyrrolidine-2-carboxylate often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-hydroxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the ester group can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 4-hydroxypyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 4-hydroxypyrrolidine-2-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can participate in the proline cycle, influencing proline metabolism and related cellular processes . The compound’s hydroxyl and ester groups allow it to undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Methyl 4-hydroxypyrrolidine-2-carboxylate can be compared with other similar compounds, such as:
Trans-4-Hydroxy-L-proline methyl ester hydrochloride: Similar in structure but differs in stereochemistry.
N-Boc-cis-4-Hydroxy-L-proline methyl ester: Contains a Boc protecting group, making it useful in peptide synthesis.
®-(-)-3-Pyrrolidinol hydrochloride: Another hydroxylated pyrrolidine derivative with different stereochemistry.
These compounds share similar functional groups but differ in their stereochemistry and specific applications, highlighting the uniqueness of Methyl 4-hydroxypyrrolidine-2-carboxylate in various research and industrial contexts.
Propiedades
Fórmula molecular |
C6H12ClNO3 |
|---|---|
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
(2S,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-7-3-4(8)2-5(7)6(9)10;/h4-5,8H,2-3H2,1H3,(H,9,10);1H/t4-,5-;/m0./s1 |
Clave InChI |
PYNWUHNSSINSOI-FHAQVOQBSA-N |
SMILES isomérico |
CN1C[C@H](C[C@H]1C(=O)O)O.Cl |
SMILES canónico |
CN1CC(CC1C(=O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


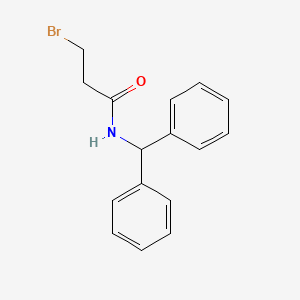

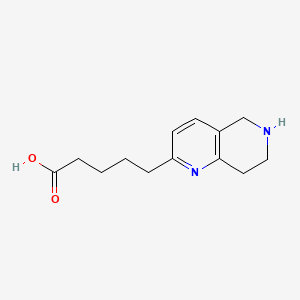
![Tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B14750663.png)
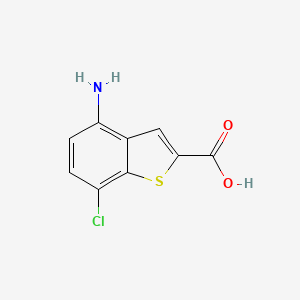
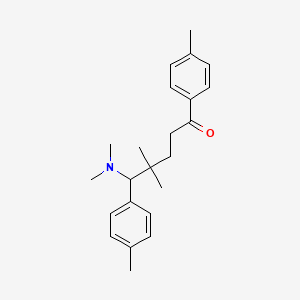
![Bicyclo[5.1.0]oct-3-ene](/img/structure/B14750694.png)

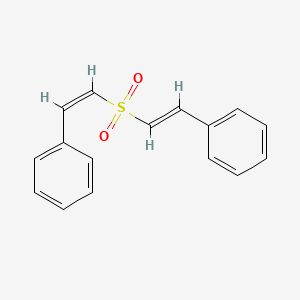
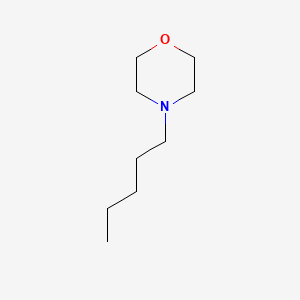

![Tricyclo[3.2.2.02,4]nonane](/img/structure/B14750723.png)

